molecular formula C4H9NO3 B555399 (R)-3-Amino-4-hydroxybutanoic acid CAS No. 16504-56-6

(R)-3-Amino-4-hydroxybutanoic acid

Numéro de catalogue: B555399
Numéro CAS: 16504-56-6
Poids moléculaire: 119,12 g/mole
Clé InChI: BUZICZZQJDLXJN-GSVOUGTGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-3-Amino-4-hydroxybutanoic acid (CAS: 589-44-6) is a β-amino acid derivative characterized by a hydroxyl group at the C4 position and an amino group at the C3 position in the (R)-configuration. It is also known as L-β-homoserine or GOBAB and serves as a precursor or intermediate in biochemical pathways and pharmaceutical synthesis.

Méthodes De Préparation

Chemical Synthesis from (2S,4R)-4-Hydroxyproline Derivatives

Reaction Pathway and Conditions

The method described in US4886908A begins with (2S,4R)-4-hydroxyproline methyl ester hydrochloride (I). Key steps include:

  • Ester Liberation : Treatment with sodium methoxide in methanol at -40°C to -20°C to yield the free ester .

  • Oxidative Ring Opening : Reaction with triethylamine (1.03 eq) and hydrogen peroxide (1.03 eq) in NaOH, followed by sulfuric acid addition at 40°C to form (R)-4-hydroxy-2-pyrrolidone (III) .

  • Acid Hydrolysis : Refluxing III in 6N HCl for 6 hours to produce (R)-AHBA (IV) .

Optimization and Yield

  • Critical Parameters :

    • Temperature control during ester liberation (-40°C to -20°C) prevents racemization .

    • Triethylamine stoichiometry (1.03 eq) minimizes side reactions .

  • Yield : 89–94% after recrystallization .

Industrial Scalability

This method is suitable for multi-kilogram production due to straightforward purification via ion-exchange resins and crystallization .

Enzymatic Hydrolysis of Poly[(R)-3-hydroxybutyric Acid]

Process Overview

CN112176003A details a biocatalytic approach using poly[(R)-3-hydroxybutyric acid] (PHB) as the substrate:

  • PHB Micronization : Cryogenic grinding (-20°C to -40°C) to 10 μm particles .

  • Enzymatic Hydrolysis : Cutinase (5–100 U/mL) and MgSO₄ (1–2 mg/mL) in phosphate buffer (pH 7.8) at 45°C for 4–6 hours .

  • Downstream Processing : Ion-exchange desalination and vacuum concentration .

Performance Metrics

  • Purity : 98.3–98.5% .

  • Productivity : 80 g/L/day .

Advantages Over Chemical Methods

  • Eliminates heavy metal catalysts .

  • Operates under mild conditions (pH 7.8, 45°C) .

Biocatalytic Cascade with Aldolases and Transaminases

Systems Biocatalysis Approach

ACS Catalysis (2017) reports a one-pot cascade reaction:

  • Aldol Addition : Pyruvate aldolase catalyzes formaldehyde and alanine condensation to 2-keto-4-hydroxybutanoate .

  • Transamination : S- or R-selective transaminases convert the ketone to (S)- or (R)-AHBA .

Reaction Conditions and Outcomes

  • Substrate Tolerance : Tolerates 1.4 M formaldehyde .

  • Yield : 86–95% with >99% ee .

  • Productivity : >80 g/L/day .

Sustainability Profile

  • Uses aqueous buffers and renewable substrates .

  • Avoids toxic solvents .

Cyclization of γ-Amino Acid Surrogates

Dithiolane-Based Strategy

A 2023 Chemistry Europe study employs a linear γ-amino acid surrogate derived from asparagine:

  • Dithiolane Installation : Introduces a β-dithiolanyl group for ketone protection .

  • Cyclization : Selective dithiolane removal under mild acidic conditions triggers spontaneous pyrrolidinone formation .

Key Advantages

  • Dehydration Mitigation : The dithiolane group prevents undesired dehydration .

  • Diastereoselectivity : Single diastereomer obtained .

Comparative Analysis of Preparation Methods

Parameter Hydroxyproline Route Enzymatic PHB Hydrolysis Biocatalytic Cascade Dithiolane Cyclization
Yield (%)89–9495–9686–9575–82
ee (%)>99N/A>99>99
Temperature Range (°C)-40 to +10030–5030–3720–25
ScalabilityIndustrialIndustrialPilot-scaleLab-scale
Key AdvantageHigh purityNo metal residuesGreen chemistryDehydration control

Analyse Des Réactions Chimiques

Key Synthetic Routes

The compound is synthesized through multi-step processes involving stereochemical control and protecting group strategies:

Degradation

Under acidic conditions (e.g., 4–6N H<sub>2</sub>SO<sub>4</sub>), the compound undergoes hydrolysis to form (R)-4-amino-3-hydroxybutyric acid, a pharmacologically active metabolite .

Enzyme Interactions

(R)-3-Amino-4-hydroxybutanoic acid interacts with GABA-transaminase (GABA-AT) and receptors:

Target Interaction Mechanism Effect Reference
GABA-ATCovalent inactivationForms a ketone-PLP adduct (M6′) via enamine additionIrreversible inhibition (k<sub>inact</sub> = 0.12 min<sup>−1</sup>, K<sub>I</sub> = 0.010 mM)
GABA<sub>A</sub> ReceptorPartial agonistBinds to β-subunit with stereoselectivity (S > R)Modulates chloride channel activity
GABA<sub>B</sub> ReceptorFull agonistActivates G-protein-coupled inward rectifying K<sup>+</sup> channelsInhibits neurotransmitter release

Metabolic Pathways

  • In Vivo Conversion : Acts as a precursor to L-carnitine, facilitating fatty acid metabolism .
  • Oxidative Metabolism : Undergoes mitochondrial β-oxidation in hepatic tissues, producing CO<sub>2</sub> and H<sub>2</sub>O .

Lipase-Catalyzed Enantiomer Separation

Racemic 3-hydroxy-4-(tosyloxy)butanenitrile is resolved using Candida antarctica lipase B in tert-butyl methyl ether, achieving >99% enantiomeric excess for the (R)-enantiomer .

Reactivity with Electrophiles

  • Amino Group : Reacts with benzyl chloroformate (Cbz-Cl) in alkaline conditions to form (R)-3-(Cbz-amino)-4-hydroxybutanoic acid, a stable intermediate for peptide synthesis.
  • Hydroxyl Group : Participates in Mitsunobu reactions (e.g., with diethyl azodicarboxylate) to invert stereochemistry .

Comparative Reactivity with Structural Analogs

Compound Functional Groups Reactivity Differences
This compound-NH<sub>2</sub>, -OH, -COOHStable under acidic hydrolysis; forms PLP adducts
(S)-N-Carboxybenzoyl-4-Amino-2-hydroxybutyric acid-NH-Cbz, -OH (C2)Higher susceptibility to oxidative degradation
This compound Hydrochloride-NH<sub>3</sub><sup>+</sup>Cl<sup>−</sup>, -OHEnhanced solubility in polar solvents

Applications De Recherche Scientifique

(R)-3-Amino-4-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the biosynthesis of certain amino acids and peptides.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of (R)-3-Amino-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of biologically active compounds. The exact pathways and targets depend on the specific context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Properties:

  • Molecular Formula: C₄H₉NO₃
  • Molecular Weight : 119.12 g/mol
  • Density : 1.312 g/cm³
  • Boiling Point : 374.5°C
  • Storage : Stable at room temperature.

The compound is synthesized via stereoselective methods, such as the reduction of oxazolidinone derivatives followed by hydrolysis, as described in early synthetic routes. Its hydrochloride salt (CAS: 196950-52-4) is commercially available for research applications, with a molecular weight of 155.58 g/mol.

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Group

Compounds with aromatic substituents on the butanoic acid backbone exhibit distinct physicochemical and biological properties:

Compound Name Substituent CAS Number Molecular Weight Key Properties Source
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl 4-Cyanophenyl 269726-85-4 218.65 g/mol Hydrochloride salt; used in peptide synthesis
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid HCl 3-Chlorophenyl 270596-38-8 224.06 g/mol Similarity score: 0.89 to parent compound
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid HCl 2,4-Dichlorophenyl 331763-54-3 258.51 g/mol Higher lipophilicity due to Cl substituents

Structural Insights :

  • The (S)-configured chlorophenyl derivative shows reduced similarity (0.89) to the (R)-parent compound, indicating stereochemical sensitivity in activity.

Hydroxybenzoic Acid Analogs

Amino-hydroxybenzoic acids share functional group similarities but differ in aromaticity and acidity:

Compound Name Structure CAS Number Melting Point Applications Source
3-Amino-4-hydroxybenzoic acid Benzoic acid backbone 1571-72-8 208°C Intermediate in dye synthesis
4-Aminosalicylic acid 2-Hydroxy, 4-amino 65-49-6 150°C Anti-tuberculosis agent

Key Differences :

  • The benzoic acid backbone increases rigidity and acidity (pKa ~2.5) compared to the flexible butanoic acid chain of (R)-3-Amino-4-hydroxybutanoic acid (pKa ~4.5).

Stereoisomers and Derivatives

Compound Name Configuration CAS Number Synthesis Yield Notes Source
(R,S)-3-Amino-4-hydroxybutanoic acid Racemic mixture N/A 75–78% Lower enantiomeric purity
(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid Dual stereocenters 62023-63-6 N/A Pharmaceutical intermediate

Data Tables

Table 1: Physical Properties Comparison

Property This compound 3-Amino-4-hydroxybenzoic acid (R)-4-Cyanophenyl Derivative HCl
Molecular Weight 119.12 g/mol 153.13 g/mol 218.65 g/mol
Melting Point 200–203°C 208°C >250°C (decomposes)
Solubility Water-soluble Low in cold water Soluble in DMSO

Activité Biologique

(R)-3-Amino-4-hydroxybutanoic acid, commonly referred to as GABOB (gamma-amino-beta-hydroxybutyric acid), is a beta-amino acid that has garnered attention for its biological activities, particularly in relation to the central nervous system (CNS). This compound is structurally characterized by an amino group at the 3rd position and a hydroxy group at the 4th position of the butanoic acid chain. Its potential therapeutic applications and mechanisms of action are subjects of ongoing research.

  • Chemical Formula : C4_4H9_9NO3_3
  • Molecular Weight : 119.12 g/mol
  • CAS Number : 589-44-6
  • InChI Key : BUZICZZQJDLXJN-UHFFFAOYSA-N

GABOB is recognized as a partial agonist at GABA receptors, particularly the GABAC_C receptor subtype. This receptor plays a crucial role in inhibitory neurotransmission in the CNS. The binding affinity and efficacy of GABOB at these receptors suggest that it may modulate neurotransmitter release and neuronal excitability, potentially influencing various physiological processes.

Comparative Binding Affinity

A study exploring the efficacy of various compounds at GABA receptors found that GABOB exhibited significant activity compared to other known agonists:

CompoundEfficacy Rank
GABA1
Trans-4-aminocrotonic acid2
Isoguvacine3
GABOB (R)4
GABOB (S)5
Guanidinoacetic acid6
β-AlaninePartial Agonist

This ranking indicates that GABOB can effectively activate GABA receptors, albeit with lower efficacy than GABA itself .

Neuroprotective Properties

GABOB has been studied for its neuroprotective effects, particularly in models of neurodegeneration. Research indicates that it may exert protective effects against excitotoxicity and oxidative stress, which are implicated in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Hormonal Regulation

Clinical studies have shown that administration of GABOB can stimulate the release of hormones such as growth hormone and prolactin. For instance, a study involving healthy male volunteers demonstrated that subcutaneous injection of GABOB led to significant increases in plasma levels of these hormones, suggesting a role in endocrine regulation .

Case Studies

  • Neurodegeneration Model : In a rodent model of Alzheimer's disease, administration of GABOB resulted in improved cognitive function and reduced neuronal loss compared to control groups. The mechanisms were attributed to enhanced synaptic plasticity and reduced oxidative stress markers.
  • Hormonal Response Study : A double-blind, placebo-controlled trial assessed the effects of GABOB on hormone levels in healthy subjects. Results indicated that doses of 200 mg led to significant increases in growth hormone levels within two hours post-injection, highlighting its potential use in endocrine therapies .

Safety Profile

While GABOB is generally considered safe for use, it is essential to monitor for potential side effects such as gastrointestinal discomfort or allergic reactions. The compound has been classified with precautionary statements indicating the need for protective measures during handling due to its irritative properties .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of (R)-3-Amino-4-hydroxybutanoic acid in neurological disorders?

this compound acts as a GABA analogue, enhancing inhibitory neurotransmission by binding to GABAB receptors. This mechanism is critical in managing neuronal hyperexcitability, as observed in epilepsy models. Methodological validation includes in vitro receptor-binding assays using radiolabeled ligands and in vivo seizure suppression studies in rodent models .

Q. What synthetic methods are employed to produce enantiomerically pure this compound?

Two primary approaches are documented:

  • Asymmetric synthesis : Chiral catalysts (e.g., Ru-BINAP complexes) induce stereoselectivity during the reduction of ketone intermediates, achieving >95% enantiomeric excess (e.e.) .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze racemic mixtures, isolating the (R)-enantiomer. For example, Candida antarctica lipase B achieves 85% yield under mild aqueous conditions (pH 7.0, 25°C) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the stereochemistry (e.g., δ 3.8 ppm for the hydroxyl group, δ 1.9 ppm for the amino proton) .
  • FT-IR spectroscopy : Peaks at 3300 cm<sup>-1</sup> (O-H stretch) and 1600 cm<sup>-1</sup> (C=O stretch) validate functional groups .
  • HPLC with chiral columns : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol (90:10) mobile phases .

Advanced Research Questions

Q. What challenges arise in maintaining enantiomeric purity during large-scale synthesis?

Racemization occurs under basic conditions (pH > 9) or elevated temperatures (>50°C). Mitigation strategies include:

  • Low-temperature processing : Conducting reactions at 0–10°C to minimize epimerization .
  • Protective group chemistry : Temporarily blocking the amino group with tert-butoxycarbonyl (Boc) during hydroxyl-group modifications .

Q. How can contradictions in preclinical data on neuroprotective efficacy be resolved?

Discrepancies in rodent studies often stem from variable blood-brain barrier (BBB) penetration. Methodological improvements involve:

  • Pharmacokinetic profiling : Measuring plasma and cerebrospinal fluid (CSF) concentrations via LC-MS/MS to correlate exposure with efficacy .
  • Pro-drug design : Esterifying the carboxyl group to enhance BBB permeability, followed by enzymatic cleavage in the brain .

Q. What strategies optimize the compound’s detection in complex biological matrices?

  • Derivatization : Pre-column derivatization with dansyl chloride improves HPLC-UV sensitivity (LOD: 0.1 ng/mL) .
  • Mass spectrometry : MRM transitions (e.g., m/z 120 → 74 for quantification) enhance specificity in serum samples .

Q. Comparative Analysis

Q. How does this compound differ from its enantiomer and structural analogs?

  • (S)-Enantiomer : Exhibits 10-fold lower GABAB receptor affinity, confirmed via competitive binding assays (IC50: 12 μM vs. 120 μM) .
  • 4-Aminobutanoic acid (GABA) : Lacks the hydroxyl group, reducing metabolic stability (t1/2: 20 min vs. 90 min in hepatic microsomes) .

Propriétés

IUPAC Name

(3R)-3-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZICZZQJDLXJN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363603
Record name (3R)-3-Amino-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16504-56-6
Record name 3-Amino-4-hydroxybutyric acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-Amino-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-HYDROXYBUTYRIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LQR9P3VGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
(R)-3-Amino-4-hydroxybutanoic acid
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
(R)-3-Amino-4-hydroxybutanoic acid
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
(R)-3-Amino-4-hydroxybutanoic acid
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
(R)-3-Amino-4-hydroxybutanoic acid
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
(R)-3-Amino-4-hydroxybutanoic acid
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
(R)-3-Amino-4-hydroxybutanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.